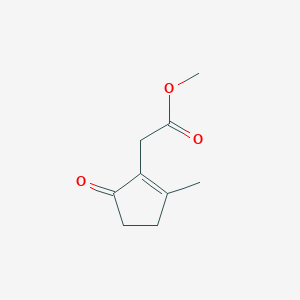![molecular formula C9H6Br3NOS2 B14505419 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol CAS No. 63044-71-3](/img/structure/B14505419.png)
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol is a complex organic compound featuring a benzothiazole ring, a sulfanyl group, and a tribromoethanol moiety
Vorbereitungsmethoden
The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial production methods often utilize one-pot multicomponent reactions and molecular hybridization techniques to streamline the synthesis and reduce costs .
Analyse Chemischer Reaktionen
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as bromine or sodium hydroxide.
Major products formed from these reactions include various substituted benzothiazole derivatives and modified tribromoethanol compounds .
Wissenschaftliche Forschungsanwendungen
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . The tribromoethanol moiety contributes to the compound’s reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds have shown anticonvulsant activity and are used in neurological research.
1,3-Benzothiazole-2-thiol: Known for its role as a metabolite and carcinogenic agent.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a tribromoethanol moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
63044-71-3 |
|---|---|
Molekularformel |
C9H6Br3NOS2 |
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-tribromoethanol |
InChI |
InChI=1S/C9H6Br3NOS2/c10-9(11,12)7(14)16-8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H |
InChI-Schlüssel |
LLYJKQKOUZMTEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(C(Br)(Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
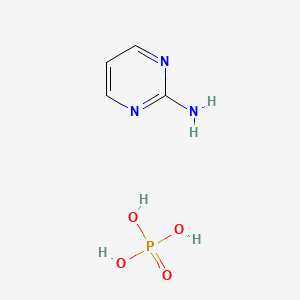
silane](/img/structure/B14505345.png)

![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
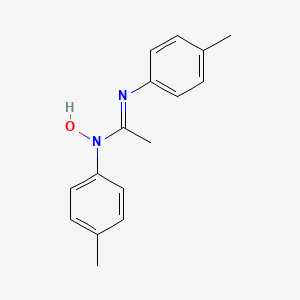
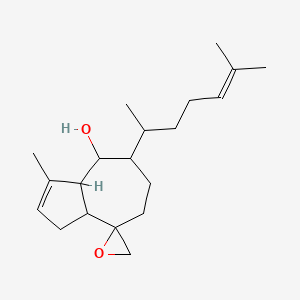

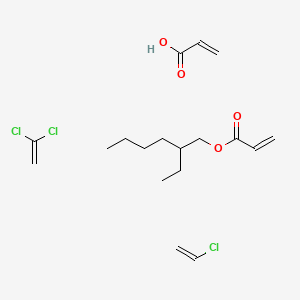
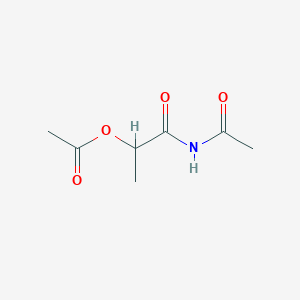
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
